molecular formula C44H34O2 B12079123 1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene CAS No. 22932-56-5

1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene

Cat. No.: B12079123
CAS No.: 22932-56-5
M. Wt: 594.7 g/mol
InChI Key: IFBZSSZDYWETMH-UHFFFAOYSA-N
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Description

tetraphenylbenzene , is a fascinating organic compound. Its chemical formula is C44H34O2 , and its molecular weight is approximately 634.75 g/mol . This compound features a central benzene ring with four phenyl groups attached to it. The methoxy (–OCH3) substituents enhance its stability and solubility.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to 1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene. One common approach involves the reaction of 1,4-dibromobenzene with 4-methoxyphenylboronic acid in the presence of a palladium catalyst . The Suzuki-Miyaura cross-coupling reaction facilitates the formation of the tetraphenylbenzene backbone.

Industrial Production: While not widely produced industrially, researchers often synthesize this compound in the laboratory for specific applications. Its rarity stems from its specialized use rather than its difficulty in synthesis.

Chemical Reactions Analysis

1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, converting the methoxy groups to hydroxyl groups.

    Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.

    Substitution: Substituents can be replaced using appropriate reagents.

    Photophysical Properties: Tetraphenylbenzene exhibits interesting photophysical properties due to its extended π-conjugated system.

Scientific Research Applications

Chemistry::

    Fluorescent Probes: Researchers use tetraphenylbenzene derivatives as fluorescent probes due to their emission properties.

    Host-Guest Chemistry: It serves as a host molecule in supramolecular chemistry.

Biology and Medicine::

    Cell Imaging: Tetraphenylbenzene-based dyes are valuable for cell imaging studies.

    Drug Delivery: Researchers explore its potential in drug delivery systems.

Industry::

    Organic Electronics: Tetraphenylbenzene derivatives find applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The exact mechanism by which 1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene exerts its effects depends on its specific application. For instance, in OLEDs, it acts as an emitter, emitting light upon excitation. In drug delivery, it may influence drug release kinetics.

Comparison with Similar Compounds

While tetraphenylbenzene is unique due to its tetraphenyl substitution pattern, similar compounds include:

Properties

CAS No.

22932-56-5

Molecular Formula

C44H34O2

Molecular Weight

594.7 g/mol

IUPAC Name

1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene

InChI

InChI=1S/C44H34O2/c1-45-37-27-23-35(24-28-37)43-39(31-15-7-3-8-16-31)41(33-19-11-5-12-20-33)44(36-25-29-38(46-2)30-26-36)42(34-21-13-6-14-22-34)40(43)32-17-9-4-10-18-32/h3-30H,1-2H3

InChI Key

IFBZSSZDYWETMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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